Differential Hit-Confirmation Rate Across an HTS Panel Versus Phenethyl Analog
In a multi-target HTS panel deposited in PubChem, N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide (CID 7188786) was identified as active in 5 out of 7 assays (RGS4 activation, OPRM1-OPRD1 heterodimer agonist, ADAM17 inhibition, CHRM1 agonist, and UPR agonist), whereas the phenethyl analog N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide (CAS 1329632-25-8) was active in only 2 of the same 7 assays . This broader screening-positive profile indicates a distinct polypharmacology that cannot be replicated by simple side-chain extension.
| Evidence Dimension | Number of HTS assays with confirmed activity (active/assayed) |
|---|---|
| Target Compound Data | 5 / 7 (RGS4, OPRM1-OPRD1, ADAM17, CHRM1, UPR) |
| Comparator Or Baseline | Phenethyl analog (CAS 1329632-25-8): 2 / 7 |
| Quantified Difference | 3 additional active assays (5 vs. 2) |
| Conditions | Cell-based and biochemical HTS assays; primary screening at 10 µM; PubChem AID records (multiple centers). |
Why This Matters
A broader HTS hit profile expands the number of follow-up target hypotheses that can be explored with a single compound, reducing procurement overhead for multi-target screening campaigns.
- [1] NCBI PubChem BioAssay. Activity summary for CID 7188786 and CID analogues. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
